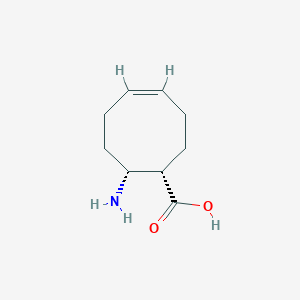
4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole involves its ability to bind to specific protein targets and inhibit their interactions. This leads to the disruption of cellular processes that are crucial for the survival and growth of cancer cells or the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole has a range of biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in the brain. Additionally, it has been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole in lab experiments is its ability to selectively target specific proteins and inhibit their interactions. This allows researchers to study the effects of disrupting specific cellular processes. However, one limitation is that it may not be effective in all types of cancer or neurodegenerative diseases, and further research is needed to determine its efficacy in different contexts.
Zukünftige Richtungen
There are several future directions for research on 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole. One direction is to further investigate its potential applications in drug discovery, particularly in the development of new therapies for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its interactions with specific proteins and pathways. Additionally, researchers may explore the use of 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole in combination with other therapies to enhance its efficacy.
Synthesemethoden
The synthesis of 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole involves the reaction of tert-butyl isocyanate and 4-(pyridin-3-ylsulfonyl)piperazine in the presence of a thiol reagent. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained through purification by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole has been found to have potential applications in scientific research. It has been studied for its ability to inhibit protein-protein interactions, which are crucial for many cellular processes. It has also been found to have potential applications in drug discovery, particularly in the development of new therapies for cancer and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-tert-butyl-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S2/c1-17(2,3)15-13-24-16(19-15)12-20-7-9-21(10-8-20)25(22,23)14-5-4-6-18-11-14/h4-6,11,13H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBRUXUSGXAJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B2568950.png)
![2-Methoxy-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2568952.png)

![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2568954.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2568955.png)

![Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2568957.png)

![4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2568964.png)

![2-[(E)-2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2568968.png)


